molecular formula C40H38O4Sn B14708144 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione CAS No. 23535-91-3

3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione

Cat. No.: B14708144
CAS No.: 23535-91-3
M. Wt: 701.4 g/mol
InChI Key: FIFSTNWVECCMFP-UHFFFAOYSA-L
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Description

3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione: is a complex organotin compound characterized by its unique structure, which includes multiple phenyl groups and a benzodioxastannepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione typically involves the reaction of dibutyltin dichloride with a suitable phenyl-substituted dioxastannepine precursor. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the phenyl groups and the tin center, which can form coordination bonds with the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibutyl-5,6,7,8-tetraethyl-2,3-di(2-heptyn-1-yl)anthracene: Another organotin compound with a different core structure.

    (3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A compound with a similar phenyl-substituted structure but different functional groups.

Uniqueness

3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione is unique due to its specific combination of phenyl groups and the benzodioxastannepine core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

23535-91-3

Molecular Formula

C40H38O4Sn

Molecular Weight

701.4 g/mol

IUPAC Name

3,3-dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione

InChI

InChI=1S/C32H22O4.2C4H9.Sn/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24;2*1-3-4-2;/h1-20H,(H,33,34)(H,35,36);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

FIFSTNWVECCMFP-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCC

Origin of Product

United States

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